2,6-Dichloro-9-isopropyl-8-methyl-9H-purine
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Overview
Description
2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is a chemical compound with the molecular formula C9H10Cl2N4. It is a derivative of purine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine typically involves the chlorination of a purine derivative. One common method includes the reaction of 9-isopropyl-8-methyl-9H-purine with chlorine gas in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-9-isopropyl-8-methyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 2,6-diamino derivative of the original compound .
Scientific Research Applications
2,6-Dichloro-9-isopropyl-8-methyl-9H-purine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atoms at the 2 and 6 positions make it a reactive compound, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of nucleic acid functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-9-methyl-9H-purine: Similar in structure but lacks the isopropyl group at the 9 position.
2,6-Dichloropurine: A simpler derivative with only chlorine substitutions at the 2 and 6 positions.
Uniqueness
2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is unique due to the presence of both isopropyl and methyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogs. These structural features make it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2,6-dichloro-8-methyl-9-propan-2-ylpurine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4/c1-4(2)15-5(3)12-6-7(10)13-9(11)14-8(6)15/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZPSBRBADZWAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)N=C(N=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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